molecular formula C17H22N4O3S B11164284 1-(furan-2-ylcarbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B11164284
M. Wt: 362.4 g/mol
InChI Key: UKCBUDNNBWKHJT-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound featuring a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The final step involves coupling the furan and thiadiazole intermediates with a piperidine derivative under appropriate conditions.

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with molecular targets in biological systems. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially affecting their function. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar compounds to 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide include:

The uniqueness of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide lies in its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22N4O3S/c1-11(2)10-14-19-20-17(25-14)18-15(22)12-5-7-21(8-6-12)16(23)13-4-3-9-24-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,20,22)

InChI Key

UKCBUDNNBWKHJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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